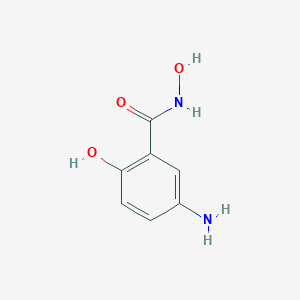
3-クロロ-5-フルオロ-4-メトキシベンズアルデヒド
概要
説明
3-Chloro-5-fluoro-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and has applications in scientific research.
科学的研究の応用
3-Chloro-5-fluoro-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
Target of Action
The primary target of 3-Chloro-5-fluoro-4-methoxybenzaldehyde is Lysine Specific Demethylase 1 (LSD1) . LSD1 is a therapeutic target for cancer treatment and other related diseases .
Mode of Action
3-Chloro-5-fluoro-4-methoxybenzaldehyde interacts with its target, LSD1, by inhibiting its activity .
Biochemical Pathways
The inhibition of LSD1 by 3-Chloro-5-fluoro-4-methoxybenzaldehyde affects the methylation status of histones, which can influence gene expression . This can lead to downstream effects on various cellular processes, including cell proliferation and differentiation .
Result of Action
The inhibition of LSD1 by 3-Chloro-5-fluoro-4-methoxybenzaldehyde can lead to changes in gene expression, which can result in the death of cancer cells or the halt of their proliferation .
生化学分析
Biochemical Properties
3-Chloro-5-fluoro-4-methoxybenzaldehyde is involved in various biochemical reactions. It interacts with enzymes and proteins, and these interactions are often characterized by the formation of covalent bonds
Cellular Effects
The effects of 3-Chloro-5-fluoro-4-methoxybenzaldehyde on cells and cellular processes are not well-studied. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-5-fluoro-4-methoxybenzaldehyde involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde typically involves the chlorination and fluorination of 4-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where 4-methoxybenzaldehyde is treated with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of 3-Chloro-5-fluoro-4-methoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
3-Chloro-5-fluoro-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to replace the chloro and fluoro groups.
Major Products Formed
Oxidation: 3-Chloro-5-fluoro-4-methoxybenzoic acid.
Reduction: 3-Chloro-5-fluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
3-Chloro-4-methoxybenzaldehyde: Lacks the fluoro substituent.
4-Fluoro-3-methoxybenzaldehyde: Lacks the chloro substituent.
3-Fluoro-4-methoxybenzaldehyde: Lacks the chloro substituent.
Uniqueness
3-Chloro-5-fluoro-4-methoxybenzaldehyde is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions in chemical and biological systems. The combination of these substituents can enhance its electrophilic properties and make it a valuable intermediate in various synthetic applications .
特性
IUPAC Name |
3-chloro-5-fluoro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILNMKBXNYUXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397488 | |
| Record name | 3-Chloro-5-fluoro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177994-49-9 | |
| Record name | 3-Chloro-5-fluoro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)


![spiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B69124.png)





